molecular formula C8H9ClN2 B15124313 3-chloro-N-cyclopropylpyridin-4-amine CAS No. 1353101-14-0

3-chloro-N-cyclopropylpyridin-4-amine

Cat. No.: B15124313
CAS No.: 1353101-14-0
M. Wt: 168.62 g/mol
InChI Key: VMARRUMQRGENMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinamine, 3-chloro-N-cyclopropyl- is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinamine, 3-chloro-N-cyclopropyl- typically involves the chlorination of 4-pyridinamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-pyridinamine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclopropylamine to attach the cyclopropyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, 3-chloro-N-cyclopropyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group and the pyridine ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Pyridinamine, 3-chloro-N-cyclopropyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-chloro-N-cyclopropyl- involves its interaction with various molecular targets. The amino group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Pyridinamine, 3-chloro-N-cyclopropyl- can be compared with other similar compounds, such as:

    4-Pyridinamine: Lacks the chlorine and cyclopropyl groups, resulting in different reactivity and applications.

    3-Chloro-4-pyridinamine: Similar structure but lacks the cyclopropyl group.

    N-Cyclopropyl-4-pyridinamine: Similar structure but lacks the chlorine atom.

The presence of both the chlorine atom and the cyclopropyl group in 4-Pyridinamine, 3-chloro-N-cyclopropyl- makes it unique and potentially more versatile in various applications.

Properties

CAS No.

1353101-14-0

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-N-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)

InChI Key

VMARRUMQRGENMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.